molecular formula C11H14ClN3O B7554721 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide

5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide

Cat. No. B7554721
M. Wt: 239.70 g/mol
InChI Key: CRCKAFUIRVOVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system and has been investigated for its potential use in the treatment of autoimmune diseases.

Mechanism of Action

5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathways involved in immune cell activation. By blocking the activity of JAK3, 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells and B cells. It can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation. 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to reduce the proliferation of T cells and B cells, which can help to prevent transplant rejection.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide is its specificity for JAK3, which can help to reduce off-target effects. However, this specificity can also be a limitation, as it means that 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide may not be effective against diseases that involve other JAK isoforms. Another limitation is the potential for toxicity, particularly with long-term use.

Future Directions

There are several potential future directions for research on 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide.

Synthesis Methods

The synthesis of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-3-nitropyridine with cyclopropylamine to form 5-chloro-N-cyclopropyl-3-nitropyridin-6-amine. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with ethyl chloroformate to form the final product, 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide.

Scientific Research Applications

5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the prevention of transplant rejection.

properties

IUPAC Name

5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-2-13-10-9(12)5-7(6-14-10)11(16)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCKAFUIRVOVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)C(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide

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